(3-Bromo-4-ethoxy-5-methoxyphenyl)methanol
Description
General Significance of Substituted Benzyl Alcohol Derivatives
Substituted benzyl alcohol derivatives are pivotal building blocks in the synthesis of a vast range of organic compounds. The hydroxyl group of benzyl alcohols can be readily converted into other functional groups, such as halides, esters, and ethers, making them versatile intermediates. Furthermore, the benzylic position is reactive and can participate in various carbon-carbon bond-forming reactions. These derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. The nature and position of the substituents on the aromatic ring profoundly influence the reactivity of the alcohol and the properties of the resulting products.
Contextualizing Brominated, Ethoxylated, and Methoxylated Aryl Building Blocks
The presence of bromine, ethoxy, and methoxy (B1213986) groups on an aryl ring imparts specific chemical characteristics that are highly advantageous in synthetic chemistry. Bromine, a halogen, is an excellent leaving group in cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for the construction of complex molecular frameworks. The electron-withdrawing nature of bromine can also influence the regioselectivity of further aromatic substitutions.
Alkoxy groups, such as ethoxy and methoxy, are common features in many biologically active molecules. They can increase a molecule's lipophilicity, which can be crucial for its pharmacokinetic profile in drug design. Moreover, these electron-donating groups can direct electrophilic aromatic substitution to specific positions on the benzene ring and can be cleaved to yield phenols, providing another point for synthetic diversification. The combination of these functionalities in a single molecule, as seen in (3-Bromo-4-ethoxy-5-methoxyphenyl)methanol, creates a highly versatile building block with multiple reactive sites for sequential and controlled chemical modifications.
Research Scope and Objectives Pertaining to this compound
The primary research interest in This compound lies in its potential as a specialized intermediate for the synthesis of complex target molecules. The specific arrangement of the bromo, ethoxy, and methoxy substituents on the phenyl ring, along with the reactive hydroxymethyl group, makes it a valuable precursor for compounds in medicinal chemistry and materials science.
The research objectives for utilizing this compound would typically involve:
Selective functionalization: Exploiting the differential reactivity of the hydroxyl group and the carbon-bromine bond to introduce new functionalities in a controlled manner.
Scaffold development: Using the substituted phenyl ring as a core structure to build larger, more complex molecules with potential biological activity or specific material properties.
Structure-activity relationship (SAR) studies: Synthesizing a library of derivatives from this starting material to investigate how modifications at each functional group affect the biological activity or physical properties of the final compounds.
Chemical and Physical Properties of this compound
Below are tables detailing the known chemical identifiers and computed physical properties of the compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 898693-24-8 bldpharm.com |
| Molecular Formula | C10H13BrO3 |
| Molecular Weight | 261.11 g/mol |
| Canonical SMILES | CCOC1=C(C(=CC(=C1)CO)Br)OC |
| InChI Key | WQYUSWBQZAPZSX-UHFFFAOYSA-N |
Table 2: Computed Physicochemical Properties
| Property | Value |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Exact Mass | 259.9997 g/mol |
| Monoisotopic Mass | 259.9997 g/mol |
| Topological Polar Surface Area | 38.7 Ų |
| Heavy Atom Count | 14 |
Detailed Research Findings
Detailed peer-reviewed research articles focusing exclusively on This compound are limited in the public domain. The compound is primarily available through chemical suppliers as a building block for organic synthesis. Its utility can be inferred from the well-established reactivity of its constituent functional groups.
The synthesis of this compound typically involves the reduction of the corresponding aldehyde, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde . This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride in a suitable solvent system like an ethanol/THF mixture . The precursor aldehyde itself is a known compound, providing a reliable route to the title alcohol nih.gov.
The research applications of This compound would logically follow established synthetic pathways for polysubstituted aromatic compounds. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution. The bromine atom is a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups at this position. The ethoxy and methoxy groups, while generally stable, can be cleaved under specific conditions to yield the corresponding phenol, opening up further avenues for derivatization.
Given its structure, this compound is a valuable intermediate for creating libraries of compounds for drug discovery, particularly in areas where substituted phenyl ethers are known to have biological activity. The combination of a reactive alcohol, a site for cross-coupling, and two different alkoxy groups provides a rich platform for generating molecular diversity.
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-4-ethoxy-5-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-5,12H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXCVIDBAKQBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Bromo 4 Ethoxy 5 Methoxyphenyl Methanol
Oxidation Reactions of the Benzylic Alcohol Moiety
The benzylic alcohol group in (3-Bromo-4-ethoxy-5-methoxyphenyl)methanol is susceptible to oxidation, primarily yielding the corresponding aldehyde, 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. The efficiency and selectivity of this transformation are governed by the choice of oxidant and reaction conditions, as well as the electronic nature of the aromatic substituents.
Selective Oxidation to Aldehydes
The conversion of benzylic alcohols to aldehydes is a fundamental transformation in organic synthesis. For a substrate like this compound, achieving high selectivity for the aldehyde without over-oxidation to the carboxylic acid is crucial. Various modern oxidative methods are suitable for this purpose, including those utilizing mild and selective oxidizing agents. bibliomed.org Photocatalytic systems, for example, can employ molecular oxygen from the air as a green oxidant in the presence of a photocatalyst and light, offering an environmentally friendly approach to this transformation. rsc.org Other established methods involve transition-metal-catalyzed aerobic oxidations or the use of stoichiometric oxidants like manganese dioxide (MnO₂) or reagents based on chromium, though greener alternatives are often preferred. rsc.org The selective oxidation of the benzylic alcohol is generally facile due to the stability of the resulting conjugated aldehyde.
Mechanistic Studies of Oxidation Processes (e.g., Kinetic Isotope Effects, Hammett Correlations)
Mechanistic investigations into the oxidation of substituted benzylic alcohols have provided significant insights into the reaction pathways. Many oxidation mechanisms proceed via a rate-determining step that involves the cleavage of the C-H bond at the benzylic position. acs.orgnsf.gov This is often confirmed by a significant primary kinetic isotope effect (KIE), where the rate of oxidation of the deuterated analogue (e.g., PhCD₂OH) is substantially slower than that of the non-deuterated compound (kH/kD > 1). bibliomed.orgprinceton.edu For many oxidations of benzylic alcohols, KIE values are typically in the range of 5 to 7, strongly supporting the cleavage of the benzylic C-H bond in the slowest step of the reaction. bibliomed.orgprinceton.edu
Hammett correlations, which relate the reaction rates of a series of substituted aromatic compounds to the electronic properties of their substituents, are another powerful tool. acs.orgresearchgate.net For benzylic alcohol oxidation, a negative value for the reaction constant, rho (ρ), is commonly observed. researchgate.net This indicates a buildup of positive charge in the transition state of the rate-determining step. acs.org Such a finding is consistent with mechanisms involving a hydride transfer from the benzylic carbon to the oxidant, as the transition state would be stabilized by electron-donating groups. acs.orgnsf.gov
Influence of Aromatic Substituents on Oxidation Kinetics and Product Distribution
The substituents on the aromatic ring significantly modulate the rate of oxidation of the benzylic alcohol. The two alkoxy groups (ethoxy and methoxy) on this compound are electron-donating through resonance. These groups increase the electron density on the aromatic ring and can stabilize the electron-deficient transition state characteristic of many oxidation reactions. This stabilization accelerates the rate of oxidation compared to unsubstituted benzyl alcohol. acs.orgresearchgate.net
Conversely, the bromine atom is an electron-withdrawing group by induction, which deactivates the ring and would be expected to slow down the oxidation rate. However, the combined effect of the potent electron-donating ethoxy and methoxy (B1213986) groups generally outweighs the deactivating effect of the bromine, leading to a benzylic alcohol that is activated towards oxidation. The Hammett equation (log(k/k₀) = ρσ) quantitatively describes these effects.
| Substituent | Position | Hammett Constant (σp) | Effect on Oxidation Rate |
|---|---|---|---|
| -OCH2CH3 (Ethoxy) | para to -CH2OH (effective) | -0.24 | Activating (Rate-enhancing) |
| -OCH3 (Methoxy) | meta to -CH2OH | +0.12 | Deactivating (Rate-retarding) |
| -Br (Bromo) | meta to -CH2OH | +0.39 | Deactivating (Rate-retarding) |
Transformations Involving the Bromine Substituent
The bromine atom on the aromatic ring serves as a versatile functional handle, enabling a range of transformations that are otherwise difficult to achieve. These reactions primarily involve the replacement of the bromine atom to form new carbon-carbon or carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. pressbooks.pubchemistrysteps.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.com
In the case of this compound, the aromatic ring is substituted with two strong electron-donating groups (ethoxy and methoxy) and only a moderately electron-withdrawing bromo group. The electron-donating groups increase the electron density of the ring, making it less electrophilic and thus strongly deactivating it towards nucleophilic attack. tum.de Consequently, standard SNAr reactions are highly unfavorable for this substrate. Alternative mechanisms, such as those involving benzyne intermediates, would require extremely harsh conditions (e.g., very strong bases) and are generally not practical. chemistrysteps.com
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
In contrast to the difficulty of SNAr, the bromine substituent makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for forming C-C bonds in modern organic synthesis. rsc.org
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (like an aryl bromide) and an organoboron compound (such as a boronic acid or ester). nih.govtcichemicals.com This reaction is highly versatile, tolerant of a wide variety of functional groups, and uses readily available and generally non-toxic boron reagents. nih.gov The bromine atom on the substrate can be efficiently coupled with various boronic acids to introduce new aryl, heteroaryl, alkyl, or vinyl groups at that position. tcichemicals.com
The Sonogashira coupling is another palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. rsc.orgnih.gov This reaction, which typically uses a copper(I) co-catalyst, is the most common method for synthesizing substituted alkynes. researchgate.net The bromine atom of this compound can be readily reacted with a variety of terminal alkynes to form arylalkyne structures, which are valuable intermediates in the synthesis of natural products and functional materials. nih.govresearchgate.net
| Reaction | Coupling Partner | Typical Catalyst System | General Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)2 (Boronic Acid) | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3, K3PO4) | Substituted Biaryl or Alkyl/Vinyl Arene |
| Sonogashira Coupling | R-C≡CH (Terminal Alkyne) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base (e.g., Et3N) | Substituted Arylalkyne |
These cross-coupling reactions provide a powerful and modular approach to functionalizing the this compound scaffold, allowing for the synthesis of a diverse array of complex molecules.
Reactions of the Alkoxy Groups (Ethoxy and Methoxy)
The ether linkages of the ethoxy and methoxy groups on the aromatic ring of this compound are generally stable but can be cleaved under specific, often harsh, reaction conditions.
The selective cleavage of one alkoxy group in the presence of another is a common challenge in the synthesis of complex organic molecules. In the case of this compound, the relative reactivity of the methoxy versus the ethoxy group towards dealkylation is a key consideration. Generally, methyl aryl ethers are more susceptible to cleavage than ethyl aryl ethers due to the greater ease of nucleophilic attack at the less sterically hindered methyl group.
Strong Lewis acids are commonly employed for the dealkylation of aryl ethers. Boron tribromide (BBr₃) is a particularly effective reagent for this transformation. The reaction proceeds via the formation of an oxonium ion intermediate upon coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by a bromide ion. While selective demethylation in the presence of an ethoxy group can be challenging, it may be achievable under carefully controlled conditions, such as low temperatures and stoichiometric amounts of the reagent.
Other reagents that can be used for demethylation and deethylation include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). These reactions typically require high temperatures.
Table 1: Reagents for Demethylation and Deethylation of Aryl Ethers
| Reagent | General Conditions | Selectivity |
|---|---|---|
| Boron tribromide (BBr₃) | Dichloromethane, often at low temperatures | Can be selective for demethylation |
| Hydrobromic acid (HBr) | Acetic acid or neat, high temperatures | Less selective |
| Hydroiodic acid (HI) | Acetic acid or neat, high temperatures | Less selective |
| Lithium diphenylphosphide (LiPPh₂) | Tetrahydrofuran, elevated temperatures | Can offer selectivity for demethylation |
The complete cleavage of both the ethoxy and methoxy ether linkages in this compound results in the formation of (3-bromo-4,5-dihydroxyphenyl)methanol. This transformation is typically achieved using strong acids at elevated temperatures. The mechanism of this cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the nature of the alkyl group and the reaction conditions.
For the methoxy and ethoxy groups, the reaction with HBr or HI is likely to proceed through an Sₙ2 mechanism. The ether oxygen is first protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). A halide ion then acts as a nucleophile, attacking the alkyl group and displacing the phenol. In this scenario, the products would be (3-bromo-4-ethoxy-5-hydroxyphenyl)methanol and methyl halide, or (3-bromo-4-hydroxy-5-methoxyphenyl)methanol and ethyl halide, or the fully dealkylated product and both alkyl halides, depending on the reaction conditions.
The general mechanism for the acidic cleavage of an aryl alkyl ether is as follows:
Protonation of the ether oxygen by a strong acid.
Nucleophilic attack by a halide ion on the alkyl group.
Displacement of the phenol as a leaving group.
Due to the high energy of the phenyl cation, nucleophilic attack on the aromatic carbon does not occur.
Reactions at the Benzylic Position Beyond Oxidation
The benzylic alcohol functional group in this compound is a versatile site for a variety of chemical transformations, including carbon-carbon bond formation and conversion to other functional groups.
The benzylic hydroxyl group can be activated to facilitate carbon-carbon bond formation. One of the most direct methods is the Friedel-Crafts benzylation of arenes. beilstein-journals.orgacgpubs.orgnih.gov In this reaction, the benzylic alcohol is treated with a Lewis or Brønsted acid in the presence of an aromatic compound. The acid promotes the formation of a benzylic carbocation, which then undergoes electrophilic aromatic substitution with the arene to form a diarylmethane derivative. acs.orgresearchgate.net
Table 2: Catalysts for Friedel-Crafts Benzylation with Benzylic Alcohols
| Catalyst Type | Examples | General Conditions |
|---|---|---|
| Lewis Acids | FeCl₃, AlCl₃, Bi(OTf)₃ | Anhydrous conditions, often in a non-coordinating solvent |
| Brønsted Acids | H₂SO₄, p-TsOH, bisulfate salts | Can be performed in various solvents, including greener options |
Alternatively, the benzylic alcohol can be converted into a better electrophile, such as a benzylic halide (see section 3.4.2), which can then participate in a range of cross-coupling reactions. For instance, a benzylic bromide derived from the starting material could undergo Suzuki coupling with a boronic acid or Heck coupling with an alkene in the presence of a palladium catalyst to form new carbon-carbon bonds.
More advanced methods involve the direct C-H activation at the benzylic position, followed by coupling with a suitable partner. researchgate.netchemrxiv.orgnih.gov These reactions are often catalyzed by transition metals and can provide a more atom-economical route to carbon-carbon bond formation.
The hydroxyl group of a benzylic alcohol is a poor leaving group. Therefore, for nucleophilic substitution reactions to occur, it must first be converted into a better leaving group.
Conversion to Benzylic Halides: this compound can be readily converted to the corresponding benzylic bromide or chloride. Common reagents for this transformation include:
Phosphorus tribromide (PBr₃): For the synthesis of benzylic bromides.
Thionyl chloride (SOCl₂): For the synthesis of benzylic chlorides.
Concentrated hydrohalic acids (HBr, HCl): Can also be used, often with heating.
The reaction with PBr₃ and SOCl₂ typically proceeds via an Sₙ2-type mechanism, leading to inversion of configuration if the benzylic carbon were a stereocenter.
Conversion to Benzylic Ethers: Benzylic ethers can be synthesized from this compound through several methods.
Williamson Ether Synthesis: The alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile in a reaction with an alkyl halide.
Acid-catalyzed Condensation: The alcohol can be reacted with another alcohol in the presence of an acid catalyst. This reaction proceeds via the formation of a benzylic carbocation.
Direct C-H Etherification: Recent advances have enabled the direct coupling of benzylic C-H bonds with alcohols, often catalyzed by copper complexes. chemrxiv.orgnih.gov
Exploration of Reaction Selectivity and Stereochemical Control
Reaction Selectivity: The presence of multiple reactive sites in this compound makes selectivity a crucial aspect of its chemistry.
Chemoselectivity: In reactions involving both the benzylic alcohol and the alkoxy groups, the benzylic alcohol is generally more reactive under milder conditions. For example, conversion to a benzylic halide can be achieved without cleaving the ether linkages. Conversely, the harsh conditions required for ether cleavage would likely also affect the benzylic alcohol.
Regioselectivity: In the event of electrophilic aromatic substitution on the phenol formed after ether cleavage, the directing effects of the substituents would determine the position of the incoming electrophile. The hydroxyl group is a strong activating ortho, para-director. The remaining alkoxy group is also an activating ortho, para-director, while the bromine atom is a deactivating ortho, para-director. The interplay of these electronic and steric effects would dictate the regiochemical outcome. nih.govnih.govyoutube.com
Stereochemical Control: While this compound is not chiral, reactions at the benzylic position can create a stereocenter. The stereochemical outcome of such reactions can be influenced by several factors.
Diastereoselectivity: If the molecule already contained a stereocenter, or if a chiral reagent is used, the formation of a new stereocenter at the benzylic position could proceed with diastereoselectivity. acs.org The existing substituents on the aromatic ring can sterically or electronically influence the approach of reagents.
Enantioselectivity: Asymmetric catalysis can be employed to achieve enantioselective transformations at the benzylic position. For example, the use of chiral ligands in transition metal-catalyzed reactions, such as asymmetric substitution or coupling reactions, can lead to the formation of one enantiomer in excess. researchgate.netacs.org The development of stereodivergent syntheses allows for the selective formation of any of the possible stereoisomers of a product with multiple stereocenters. researchgate.netnih.gov
Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Ethoxy 5 Methoxyphenyl Methanol
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations can predict molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a preferred method for optimizing molecular geometries and calculating thermodynamic properties due to its balance of accuracy and computational cost.
A DFT study on (3-Bromo-4-ethoxy-5-methoxyphenyl)methanol would typically be initiated by constructing an initial 3D model of the molecule. This structure would then be optimized using a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p). The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, which represents the most stable structure of the molecule.
For a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, a DFT study at the B3LYP/6-311++G(d,p) level of theory was conducted to determine its optimized parameters. Similar calculations for this compound would yield a detailed table of its structural parameters.
Table 1: Predicted Optimized Geometrical Parameters for a Hypothetical DFT Calculation on this compound (Note: This table is illustrative and based on expected values and data from analogous structures. Specific experimental or calculated values for this exact compound are not available in the cited sources.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-Br | ~1.90 |
| C-O (methoxy) | ~1.36 | |
| C-O (ethoxy) | ~1.37 | |
| O-CH2 (ethoxy) | ~1.43 | |
| C-C (aromatic) | ~1.39 - 1.41 | |
| C-C (benzylic) | ~1.51 | |
| C-O (alcohol) | ~1.43 | |
| **Bond Angles (°) ** | C-C-Br | ~119 - 121 |
| C-C-O (methoxy) | ~118 - 120 | |
| C-C-O (ethoxy) | ~117 - 119 | |
| C-O-C (ether) | ~117 | |
| C-C-C (aromatic) | ~119 - 121 | |
| Dihedral Angles (°) | C-C-O-C (methoxy) | Variable |
| C-C-O-C (ethoxy) | Variable |
Thermodynamic properties such as zero-point vibrational energy, enthalpy, and entropy would also be calculated, providing a comprehensive energetic profile of the molecule.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).
The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small energy gap indicates that the molecule is more reactive.
In a study on 3-Ethoxy-4-hydroxy benzaldehyde, a structurally similar compound, the HOMO and LUMO energies were calculated to understand its electronic properties. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring, particularly near the oxygen atoms of the ethoxy and methoxy (B1213986) groups, while the LUMO would be distributed over the aromatic ring and the bromomethyl group.
Table 2: Representative Frontier Molecular Orbital Data for a Structurally Similar Compound (Data based on general principles and findings for analogous molecules like 3-Ethoxy-4-hydroxy benzaldehyde)
| Parameter | Value (eV) | Implication for this compound |
| EHOMO | ~ -6.0 to -5.5 | Indicates the energy required to remove an electron (ionization potential). The molecule can act as an electron donor. |
| ELUMO | ~ -1.5 to -1.0 | Indicates the ability to accept an electron (electron affinity). The molecule can act as an electron acceptor. |
| Energy Gap (ΔE) | ~ 4.5 to 4.0 | A significant gap suggests good kinetic stability under normal conditions. |
These values help in predicting how the molecule will interact with other chemical species.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. Blue areas indicate regions of low electron density and positive potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.
For this compound, an MEP map would likely show the most negative potential (red) localized around the oxygen atoms of the hydroxyl, methoxy, and ethoxy groups, making them sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. The bromine atom would also influence the electrostatic potential distribution. Such analysis is invaluable for predicting intermolecular interactions, including hydrogen bonding and reactivity patterns.
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Theoretical vibrational frequency analysis is a computational method that predicts a molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes of the molecule can be determined.
A frequency calculation for this compound, typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)), would yield a set of vibrational frequencies and their corresponding IR and Raman intensities. These theoretical spectra can be compared with experimental spectra to confirm the molecular structure and aid in the assignment of spectral bands to specific molecular motions (e.g., C-H stretching, O-H stretching, C-O bending).
Theoretical vibrational analysis has been performed for similar molecules, such as 3-Ethoxy-4-hydroxybenzaldehyde, to interpret their experimental spectra. For the target molecule, characteristic vibrational frequencies would be expected as follows:
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are expected ranges based on known functional group frequencies and are for illustrative purposes.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| O-H Stretch | ~3400 - 3200 | Stretching of the hydroxyl group, often broad. |
| C-H Stretch (aromatic) | ~3100 - 3000 | Stretching of C-H bonds on the phenyl ring. |
| C-H Stretch (aliphatic) | ~2980 - 2850 | Stretching of C-H bonds in the ethoxy, methoxy, and methylene groups. |
| C=C Stretch (aromatic) | ~1600 - 1450 | In-plane stretching of the carbon-carbon bonds in the aromatic ring. |
| C-O Stretch | ~1260 - 1000 | Stretching of the C-O bonds in the ether and alcohol functional groups. |
| C-Br Stretch | ~680 - 515 | Stretching of the carbon-bromine bond. |
It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data.
Conformational Landscape and Isomerism Studies
This compound possesses several rotatable bonds, including those of the ethoxy, methoxy, and hydroxymethyl groups. Rotation around these bonds can lead to different conformers (rotational isomers), each with a distinct energy and stability.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could model various reactions, such as the oxidation of the primary alcohol to an aldehyde or the nucleophilic substitution of the bromine atom.
Modeling a reaction mechanism involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. A transition state is an energy maximum along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
By calculating the energies of these species, a reaction energy profile can be constructed. Transition state theory can then be used to calculate the reaction rate constant. For example, in modeling the oxidation of the alcohol, computational methods would be used to locate the transition state structure for the hydrogen abstraction step, providing insights into the reaction's feasibility and kinetics. While specific studies on this molecule are lacking, the synthesis of related compounds often involves the reduction of a corresponding aldehyde, such as 3-bromo-4-methylbenzaldehyde, with reagents like sodium borohydride. Modeling the reverse of this reaction (oxidation) would be a relevant theoretical investigation.
Solvent Effects on Molecular Properties and Reactivity
The surrounding solvent environment can significantly influence the behavior of a solute molecule by altering its geometric, electronic, and reactive properties. For this compound, the polarity of the solvent is anticipated to be a critical factor in determining its conformational stability and chemical reactivity. Computational chemistry provides powerful tools to investigate these interactions, often employing models like the Polarizable Continuum Model (PCM) to simulate the solvent environment. In this model, the solvent is treated as a continuous medium characterized by its dielectric constant (ε), which allows for the calculation of molecular properties in different solvent environments.
Influence on Molecular Geometry
The geometry of this compound can be subtly affected by the solvent. While bond lengths and angles are not expected to undergo dramatic changes, the orientation of the ethoxy, methoxy, and hydroxymethyl groups may shift to optimize interactions with the solvent. In non-polar solvents, intramolecular forces, such as hydrogen bonding between the hydroxymethyl group and the adjacent methoxy or ethoxy groups, might play a more significant role in defining the predominant conformation. Conversely, in polar protic solvents like water or ethanol, intermolecular hydrogen bonding between the solvent and the hydroxyl group of the molecule would likely be favored. This can lead to a more extended conformation of the side chain.
Theoretical calculations on similar aromatic compounds have shown that while the core aromatic ring remains largely planar, the dihedral angles of substituent groups can vary with the solvent's dielectric constant. For this compound, this would primarily affect the C-C-O-H dihedral angle of the hydroxymethyl group and the C-C-O-C angles of the ethoxy and methoxy groups.
Table 1: Hypothetical Solvent-Dependent Geometrical Parameters for this compound
| Parameter | Gas Phase (ε=1) | Dichloromethane (ε=8.93) | Ethanol (ε=24.55) | Water (ε=80.1) |
| Dipole Moment (Debye) | 2.15 | 2.85 | 3.20 | 3.45 |
| C-O-H Angle (Hydroxymethyl) | 108.5° | 108.7° | 109.0° | 109.2° |
| C-C-O-H Dihedral Angle | -65.0° | -175.5° | 179.0° | 179.5° |
Note: This table presents hypothetical data based on general principles of computational chemistry for illustrative purposes.
Solvent Effects on Electronic Properties
The electronic properties of a molecule, such as its dipole moment and frontier molecular orbitals (HOMO and LUMO), are highly sensitive to the solvent environment. The dipole moment of this compound is expected to increase significantly with increasing solvent polarity. This is due to the stabilization of the molecule's ground-state charge distribution by the polar solvent, which in turn enhances the magnitude of the dipole moment.
The energies of the HOMO and LUMO are also affected by the solvent. Generally, polar solvents tend to stabilize both the HOMO and LUMO, but the stabilization effect is often more pronounced for the LUMO. This leads to a decrease in the HOMO-LUMO energy gap (ΔE) in polar solvents compared to the gas phase. A smaller energy gap suggests that the molecule becomes more polarizable and can be more easily excited electronically.
Table 2: Hypothetical Solvent-Dependent Electronic Properties for this compound
| Property | Gas Phase (ε=1) | Dichloromethane (ε=8.93) | Ethanol (ε=24.55) | Water (ε=80.1) |
| HOMO Energy (eV) | -5.95 | -6.10 | -6.18 | -6.25 |
| LUMO Energy (eV) | -0.80 | -1.15 | -1.30 | -1.40 |
| HOMO-LUMO Gap (ΔE) (eV) | 5.15 | 4.95 | 4.88 | 4.85 |
Note: This table presents hypothetical data based on general principles of computational chemistry for illustrative purposes.
Impact on Chemical Reactivity
The reactivity of this compound can be profoundly influenced by the solvent. The changes in the HOMO-LUMO gap provide an initial indication of this. A smaller energy gap in polar solvents suggests increased reactivity. For reactions where the molecule acts as a nucleophile (donating electrons from its HOMO), a higher HOMO energy in less polar environments might suggest greater reactivity in those conditions. Conversely, for reactions where it acts as an electrophile (accepting electrons into its LUMO), a lower LUMO energy in polar solvents would indicate enhanced reactivity.
Solvent choice is also critical for reactions involving ionic transition states. For example, in a nucleophilic substitution reaction at the benzylic carbon (of the hydroxymethyl group), a polar solvent would be expected to stabilize the transition state, thereby accelerating the reaction rate. Similarly, the solvent can mediate proton transfer steps, which are crucial for reactions involving the hydroxyl group. Polar protic solvents can act as both proton donors and acceptors, facilitating reaction pathways that would be energetically unfavorable in non-polar, aprotic environments. The study of related compounds has shown that the cavity formation energy in the solvent plays a significant role in solubility and, by extension, reactivity. researchgate.net
Synthetic Utility and Applications As a Building Block in Organic Synthesis
Precursor for Complex Aromatic Systems
While direct examples of (3-Bromo-4-ethoxy-5-methoxyphenyl)methanol being used to create complex aromatic systems are not extensively documented in publicly available literature, the inherent reactivity of its structure suggests its utility in this area. The presence of a bromine atom is particularly significant, as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.
For instance, bromo-substituted aromatic compounds are widely used in Suzuki and Sonogashira reactions. In a similar vein, this compound could theoretically be coupled with a variety of boronic acids or terminal alkynes to introduce new aryl or alkynyl substituents onto the aromatic ring, leading to the formation of highly functionalized and complex aromatic products. The synthesis of a complex furan (B31954) derivative from a related bromo-substituted butoxyphenyl compound highlights the potential of such building blocks in generating intricate molecular frameworks.
Intermediate in the Synthesis of Biologically Active Molecules
Substituted aromatic alcohols and their derivatives are crucial intermediates in the pharmaceutical industry. While specific blockbuster drugs originating directly from this compound are not identified in the reviewed literature, the structural motifs present in this compound are found in various biologically active molecules.
Research on structurally similar compounds provides insight into its potential applications. For example, a related compound, (3-bromo-4,5-dimethoxyphenyl)methanol, has been utilized as a starting material in the total synthesis of a naturally occurring dibrominated and dihydroxylated benzylbenzene derivative with documented biological activity. This suggests that this compound could serve as a key intermediate for a range of bioactive compounds. The general class of brominated aromatic compounds with methoxy (B1213986) groups has been explored for potential medicinal properties, including anticancer applications. chemicalbook.com
The synthesis of potent dual endothelin receptor antagonists and selective phosphodiesterase 4 (PDE4) inhibitors has involved intermediates with similar substitution patterns, underscoring the relevance of this structural class in drug discovery.
Role in the Development of New Synthetic Methodologies
The development of novel synthetic methodologies often relies on the use of specific substrates to demonstrate the scope and limitations of a new reaction. While there are no prominent examples in the available literature where this compound has been the specific substrate for a new synthetic methodology, its characteristics make it a suitable candidate for such studies.
A related compound, (3-Ethoxy-4-methoxyphenyl)methanol, is known to be used as a reagent in catalytic organocopper chemistry and as a cross-coupling agent. nih.gov This indicates that the core structure of this compound is amenable to participating in and potentially helping to develop new catalytic cycles and reaction protocols. The interplay of its various functional groups could be exploited to test the selectivity and efficiency of new catalysts and reagents.
Application in Functional Material Precursors
The synthesis of functional materials, such as polymers, liquid crystals, and organic electronics, often begins with well-defined molecular precursors. Brominated aromatic compounds can serve as important monomers or building blocks in the creation of these materials. chemicalbook.com
Although no specific functional materials derived directly from this compound have been reported, the potential for its use in this field is evident. For example, a different bromo-substituted compound has been utilized in nitroxide-mediated radical polymerization to create block copolymers. The presence of the bromine atom on this compound would allow for its incorporation into polymer chains through polymerization reactions that proceed via cross-coupling mechanisms. Furthermore, the rigid aromatic core and the potential for modification of its substituents make it an interesting candidate for the design of new liquid crystalline materials.
Derivatization for Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of large numbers of related compounds, known as libraries. The structure of this compound is well-suited for the generation of such libraries.
The two primary points of diversification on the molecule are the bromine atom and the hydroxymethyl group. The bromine atom can be subjected to a variety of cross-coupling reactions with a diverse set of partners. Simultaneously or sequentially, the hydroxymethyl group can be oxidized to an aldehyde for further reactions or esterified with a wide range of carboxylic acids. This dual reactivity allows for the creation of a large and structurally diverse library of compounds from a single, readily accessible starting material. While no specific combinatorial libraries based on this compound have been detailed in the literature reviewed, its potential as a scaffold for such endeavors is clear.
Conclusion and Future Perspectives
Summary of Key Findings and Contributions
(3-Bromo-4-ethoxy-5-methoxyphenyl)methanol is primarily recognized as a versatile intermediate in organic synthesis. Its structural features—an electron-withdrawing bromine atom positioned ortho to the hydroxymethyl group, and two electron-donating alkoxy groups—confer a unique combination of steric and electronic properties. This substitution pattern makes it a valuable building block, particularly in the fields of pharmaceutical and agrochemical research .
While direct research on the biological activity of this specific molecule is not extensively documented, related brominated and polysubstituted aromatic compounds have shown significant bioactivity. For instance, bromophenols isolated from marine algae, such as 3-bromo-4,5-dihydroxybenzaldehyde, have demonstrated antioxidant and cytoprotective effects nih.govresearchgate.net. Other studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides with bromo and methoxy (B1213986) substitutions have revealed potent cytotoxic activity against human cancer cell lines nih.gov. The primary contribution of this compound, therefore, lies in its potential as a precursor for the synthesis of more complex, biologically active molecules. Its structure provides a scaffold that can be further functionalized to explore new therapeutic agents and agrochemicals.
The compound serves as a key starting material for synthesizing derivatives like 2-(3-bromo-4,5-dimethoxyphenyl)acetic acid, which is a precursor to other bioactive compounds nih.gov. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, while the bromine atom can participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups.
Unexplored Synthetic Avenues
The most direct and commonly cited method for synthesizing this compound is the reduction of its corresponding aldehyde, 3-bromo-4-ethoxy-5-methoxybenzaldehyde, typically using a mild reducing agent like sodium borohydride . While efficient, this approach is conventional. Several modern synthetic methodologies remain unexplored for the preparation of this and similar polysubstituted benzyl alcohols.
Potential Unexplored Synthetic Routes:
Cross-Coupling Reactions: A plausible alternative route could involve the Suzuki-Miyaura cross-coupling of a suitably protected dihydroxy-bromobenzyl alcohol with an appropriate boronic acid, followed by etherification. Palladium-catalyzed cross-coupling reactions are well-established for forming C-C bonds with aryl halides organic-chemistry.org.
Catalytic Hydrogenation: For large-scale synthesis, the catalytic hydrogenation of the parent benzaldehyde offers a greener alternative to metal hydride reagents. This approach is widely used in industry for the production of benzyl alcohol itself nih.gov.
Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes (e.g., alcohol dehydrogenases) for the reduction of the precursor aldehyde presents a highly enantioselective and environmentally benign synthetic route nih.gov. This would be particularly valuable if chiral derivatives were desired.
Radical Coupling: Transition-metal-free radical coupling reactions of aromatic alcohols could provide another synthetic pathway. For instance, the β-alkylation of a secondary alcohol like 1-phenylethanol with a benzyl alcohol can yield phenyl-substituted propan-1-ol derivatives, suggesting that similar C-C bond-forming strategies could be adapted nih.gov.
Exploring these avenues could lead to more efficient, scalable, and environmentally friendly syntheses of this compound and its derivatives.
Further Reactivity and Mechanistic Research
The reactivity of this compound is dictated by the interplay of its functional groups. The hydroxymethyl group can undergo oxidation, etherification, or conversion to a benzyl halide. The aromatic ring is activated by the methoxy and ethoxy groups but also contains a deactivating bromine atom, which influences the regioselectivity of electrophilic aromatic substitution. The steric hindrance from the ortho-bromo and meta-alkoxy groups can also play a significant role in its reactions.
Areas for Further Reactivity and Mechanistic Research:
Oxidation Studies: While the oxidation of benzyl alcohols to aldehydes is a fundamental transformation, the presence of electron-donating groups on the ring can sometimes lead to undesired side reactions beilstein-journals.org. A detailed mechanistic study of the oxidation of this compound with various reagents (e.g., hypervalent iodine compounds, TEMPO-based systems) would provide valuable insights into the electronic effects of the substituents on the reaction pathway and selectivity.
Electrophilic Aromatic Substitution: Investigating further substitution reactions on the aromatic ring (e.g., nitration, halogenation) would clarify the directing effects of the existing substituent array. The outcome will depend on the balance between the activating alkoxy groups and the deactivating but ortho,para-directing bromine atom.
Palladium-Catalyzed Reactions: The bromine atom makes this molecule an ideal substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Research into the kinetics and mechanism of these reactions would be valuable, particularly how the sterically hindered environment around the bromine atom affects the efficiency of the catalytic cycle.
Solvolysis and Substitution Reactions: Mechanistic studies on the solvolysis of the corresponding benzyl chloride (derived from the alcohol) could reveal insights into steric acceleration and the influence of the solvent on the reaction mechanism, as has been studied for other sterically hindered benzyl chlorides cdnsciencepub.com.
Potential for Advanced Material Applications
The application of polysubstituted aromatic compounds is not limited to life sciences. Their defined structures and functionalities make them interesting candidates for materials science.
Monomers for Functional Polymers: The hydroxymethyl group can be used for polymerization reactions to create polyesters or polyethers. The presence of a bromine atom in the polymer backbone could impart flame-retardant properties. Furthermore, the bromine could be post-functionalized after polymerization to introduce other desired properties.
Building Blocks for Covalent Organic Frameworks (COFs): Bromine-functionalized COFs have been shown to have enhanced performance in specific applications, such as the preconcentration of brominated pollutants acs.org. This compound could serve as a precursor to larger, rigid building blocks for the synthesis of novel COFs with tailored pore environments and functionalities.
Liquid Crystals: The rigid aromatic core with flexible alkoxy chains is a common motif in liquid crystalline materials. Derivatives of this compound could be investigated for potential liquid crystal properties.
Directions for Enhanced Computational Modeling
Computational chemistry provides powerful tools to predict and understand the properties and reactivity of molecules. For this compound, computational modeling could offer significant insights where experimental data is lacking.
Suggested Computational Studies:
DFT for Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule. This can help predict the most likely sites for electrophilic or nucleophilic attack and rationalize the regioselectivity of reactions nih.gov. Calculation of properties like the HOMO-LUMO gap, electrostatic potential maps, and Fukui functions would provide a theoretical basis for its reactivity.
Conformational Analysis: The rotational barriers around the C-O bonds of the ethoxy and methoxy groups, as well as the C-C bond of the hydroxymethyl group, can be calculated. This information is crucial for understanding the molecule's three-dimensional shape and how it might interact with enzyme active sites or pack in a crystal lattice researchgate.net.
Modeling Reaction Mechanisms: Computational modeling can be used to investigate the transition states and reaction pathways for potential reactions, such as oxidation or substitution. This can help elucidate reaction mechanisms and predict reaction kinetics mdpi.com.
Simulation of Intermolecular Interactions: Understanding how this molecule interacts with itself and with other molecules is key to predicting its physical properties and its potential use in materials. Simulations can model arene-arene interactions, which are important for self-assembly and crystal engineering.
By pursuing these computational avenues, a deeper, predictive understanding of the chemical behavior of this compound can be achieved, guiding future experimental work.
Q & A
Q. Basic Research Focus
- Spectroscopy :
- Crystallography : Employ single-crystal X-ray diffraction with SHELXL for refinement. Resolve disorder in ethoxy/methoxy groups using restraints .
How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?
Advanced Research Focus
Contradictions often arise from dynamic processes (e.g., rotameric equilibria in solution). Methodological steps:
Dynamic NMR : Perform variable-temperature NMR to detect coalescence of signals, indicating conformational flexibility .
DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify stable conformers .
Crystallographic Validation : Use SHELX to refine X-ray data and confirm solid-state conformation .
What role does this compound play in medicinal chemistry, particularly in immunomodulatory studies?
Advanced Research Focus
Structural analogs (e.g., brominated chalcones) exhibit immunomodulatory activity by inhibiting pro-inflammatory cytokines. Example methodology:
- In vitro Assays : Treat LPS-activated murine macrophages with the compound (10–100 µM) and measure TNF-α/IL-6 via ELISA. Use Griess assay for NO production .
- Structure-Activity Relationship (SAR) : Modify the ethoxy/methoxy groups to assess their impact on binding to Toll-like receptors (TLR4) .
How can computational methods predict the reactivity of this compound in substitution reactions?
Q. Advanced Research Focus
- DFT Studies : Calculate Fukui indices to identify electrophilic (C-Br) and nucleophilic (hydroxyl) sites. Use B3LYP/6-311+G(d,p) basis set .
- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict SN2 reactivity at the bromine position .
What challenges arise in crystallographic refinement of halogenated analogs, and how are they addressed?
Q. Advanced Research Focus
- Disorder : Ethoxy/methoxy groups may exhibit rotational disorder. Apply "ISOR" and "DELU" restraints in SHELXL to stabilize thermal parameters .
- Halogen Bonding : Use Hirshfeld surface analysis (CrystalExplorer) to quantify Br···O interactions influencing crystal packing .
How should researchers handle stability and safety concerns during storage and handling?
Q. Basic Research Focus
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the hydroxyl group. Monitor degradation via HPLC .
- Safety : Use fume hoods and PPE (nitrile gloves, goggles) due to bromine’s toxicity. Refer to SDS for spill management (e.g., neutralization with NaHCO₃) .
What experimental designs are recommended for studying structure-activity relationships in derivatives?
Q. Advanced Research Focus
- DoE (Design of Experiment) : Vary substituents (e.g., ethoxy vs. methoxy) using a factorial design to evaluate their impact on bioactivity .
- Multivariate Analysis : Apply PCA to correlate electronic (Hammett σ) and steric (Taft ES) parameters with biological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
